![molecular formula C25H22N4O4S B2766806 3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide CAS No. 1251710-47-0](/img/no-structure.png)

3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

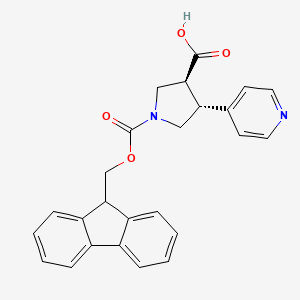

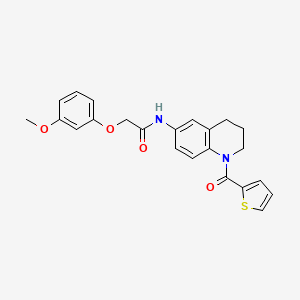

The compound “3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide” is a chemical compound with a complex structure . The exact purpose or use of this compound is not specified in the available resources.

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a morpholin-4-ylcarbonyl group, an imidazo[2,1-b][1,3]thiazol-6-yl ring, and a phenyl ring . The exact structure can be determined using techniques such as NMR spectroscopy .Scientific Research Applications

Trans-bis(dimethylglyoximato) cobalt(III) complexes containing imidazole and thiocyanate as axial ligands

This study discusses the reaction of imidazole, benzimidazole, morpholine, and their derivatives with Co(CNS)2 and dimethylglyoxime to form cobalt(III) complexes. These complexes, characterized by various spectroscopy methods, show potential applications in catalysis and material science due to their structural features and thermal stability (Das & Dash, 1985).

CYCLISATION REACTIONS GIVING 5,5-DIMETHYL-2-PHENYLIMIDAZOLIN-4-THIONES AND 4,4-DIMETHYL-2-PHENYLTHIAZOLIN-5-ONES

This paper focuses on the synthesis of imidazoline and thiazolinone derivatives through cyclisation reactions. These compounds are noteworthy for their potential biological activities, including herbicidal and anticonvulsive properties. The study provides insight into the mechanism of ring closure and the influence of substituents on biological activity (Sedlák et al., 2003).

Electrochemical, thermodynamic and quantum chemical studies of synthesized benzimidazole derivatives as corrosion inhibitors

This research evaluates the inhibition efficiency of synthesized benzimidazole derivatives on corrosion of N80 steel. The study demonstrates the potential application of these compounds in protecting metal surfaces from corrosive environments, highlighting the importance of molecular structure on their effectiveness (Yadav et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide involves the synthesis of the imidazo[2,1-b][1,3]thiazole ring system followed by the attachment of the morpholine and benzamide moieties.", "Starting Materials": [ "2-amino-4,5-dimethylthiazole", "2-bromoacetophenone", "morpholine", "carbon tetrachloride", "sodium hydride", "4-nitrophenylacetic acid", "thionyl chloride", "sodium azide", "sodium hydroxide", "4-dimethylaminopyridine", "benzoyl chloride" ], "Reaction": [ "Step 1: Synthesis of 2-(2-bromoacetophenyl)-4,5-dimethylthiazole by reacting 2-amino-4,5-dimethylthiazole with 2-bromoacetophenone in carbon tetrachloride using sodium hydride as a base.", "Step 2: Synthesis of 3-(4-nitrophenyl)-2-(2-bromoacetophenyl)-4,5-dimethylthiazolo[5,4-b]pyridine by reacting 2-(2-bromoacetophenyl)-4,5-dimethylthiazole with 4-nitrophenylacetic acid in thionyl chloride.", "Step 3: Reduction of the nitro group in 3-(4-nitrophenyl)-2-(2-bromoacetophenyl)-4,5-dimethylthiazolo[5,4-b]pyridine to an amino group using sodium azide and sodium hydroxide.", "Step 4: Synthesis of 3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazole by reacting the amino group in 3-(4-nitrophenyl)-2-(2-bromoacetophenyl)-4,5-dimethylthiazolo[5,4-b]pyridine with morpholine and benzoyl chloride in the presence of 4-dimethylaminopyridine.", "Step 5: Synthesis of 3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide by reacting 3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazole with 3-bromo-4-methylacetanilide in the presence of 4-dimethylaminopyridine." ] } | |

| 1251710-47-0 | |

Molecular Formula |

C25H22N4O4S |

Molecular Weight |

474.54 |

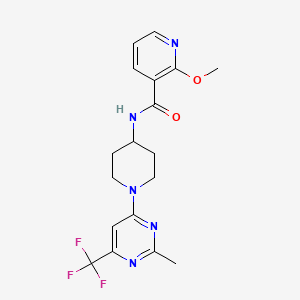

IUPAC Name |

1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H22N4O4S/c1-15-4-7-18(12-16(15)2)23-26-21(33-27-23)14-28-20-10-11-34-22(20)24(30)29(25(28)31)13-17-5-8-19(32-3)9-6-17/h4-12H,13-14H2,1-3H3 |

InChI Key |

JEYZUCCYKWJRTH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride](/img/structure/B2766724.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766728.png)

![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2766736.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2766741.png)

![3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2766743.png)

![Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide](/img/structure/B2766744.png)

![Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate](/img/structure/B2766745.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2766746.png)